molecular formula C18H16N2O3S B2458088 methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate CAS No. 888412-38-2

methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2458088
CAS No.: 888412-38-2
M. Wt: 340.4
InChI Key: NYIVEWYLBGTMLM-UHFFFAOYSA-N
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Description

“Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are five-membered rings containing sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of benzothiazoles typically includes a planar thiazole ring attached to a benzene ring . The thiazole ring contains a nitrogen atom and a sulfur atom. The exact structure of “Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate” would require more specific information or computational analysis.


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate” can undergo would depend on the specific functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Benzothiazoles are generally stable and have low reactivity due to the aromaticity of the thiazole ring . They are often solid at room temperature.

Scientific Research Applications

Synthesis and Drug Discovery Building Blocks

Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate and its derivatives serve as essential components in the synthesis of novel compounds with potential applications in drug discovery. An elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing their utility as new building blocks, demonstrates the compound's significance. These derivatives offer the possibility to explore the chemical space around the molecule, making them valuable ligands for various targets (Durcik et al., 2020).

Photochemical Studies

Investigations into the photooxidation of benzothiazole derivatives highlight the compound's reactivity under specific conditions. Such studies provide insights into the photochemical behavior of these molecules, contributing to a deeper understanding of their potential uses in scientific research (Mahran, Sidky, & Wamhoff, 1983).

Molecular Conformation Studies

Research on the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, including derivatives similar to the compound of interest, sheds light on the influence of steric strains and substituent effects on molecular structure. This knowledge is crucial for the design of molecules with desired properties and behaviors (Gliński, Wilczkowska, Madura, & Zachara, 2008).

Heterocyclic Chemistry Applications

The compound and its related derivatives play a significant role in the synthesis of fused-ring heterocycles, a class of compounds with wide-ranging applications in medicinal chemistry and drug development. These synthetic pathways highlight the compound's versatility and potential for generating novel therapeutic agents (Silva, Henry, & Pittman, 2012).

Corrosion Inhibition Studies

In the field of materials science, benzothiazole derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors. These studies not only highlight the chemical versatility of these compounds but also their potential application in protecting metals against corrosion, thus extending their utility beyond biomedical applications (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. Benzothiazoles can be hazardous if ingested, inhaled, or come into contact with the skin. They may also be harmful to the environment .

Future Directions

Benzothiazoles and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and investigating their mechanisms of action .

Biochemical Analysis

Biochemical Properties

Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on thiazole derivatives have shown that their effects can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate at different dosages in animal models have not been reported. Studies on other thiazole derivatives have shown that their effects can vary with dosage, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Disclaimer: The information provided in this article is based on general knowledge about thiazole derivatives and does not specifically pertain to Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate. The specific properties and effects of this compound may vary and are subject to further scientific research .

Properties

IUPAC Name

methyl 2-[(2,4-dimethylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-4-6-13(11(2)8-10)16(21)20-18-19-14-7-5-12(17(22)23-3)9-15(14)24-18/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIVEWYLBGTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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